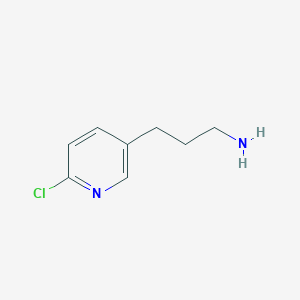

3-(6-Chloropyridin-3-YL)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-chloropyridin-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFUHAOXOUEQHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifunctional Scaffold: A Technical Guide to 3-(6-Chloropyridin-3-yl)propan-1-amine

Topic: 3-(6-Chloropyridin-3-yl)propan-1-amine Chemical Properties Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary

In the landscape of modern medicinal chemistry, This compound (CAS: 1000543-63-4) represents a high-value "linker-scaffold" hybrid.[1][2][3][4] Unlike simple pyridines, this molecule offers a unique dual-reactivity profile: a highly nucleophilic primary aliphatic amine separated by a flexible propyl chain from an electrophilic 6-chloropyridine core.[1][2][3][4]

This guide moves beyond basic catalog data to provide a functional roadmap for researchers. It addresses the critical challenge of orthogonal functionalization —how to react the amine without disturbing the chloropyridine, and vice versa—and details the physicochemical parameters that drive its utility in kinase inhibitor design and nicotinic acetylcholine receptor (nAChR) modulation.

Physicochemical Identity & Profile

Understanding the distinct electronic environments of the two nitrogen atoms is prerequisite for successful synthetic planning.[5] The aliphatic amine is basic and nucleophilic, while the pyridine nitrogen is electron-deficient due to the inductive effect of the chlorine atom.[3]

Table 1: Core Chemical Properties[2][3][4][6]

| Property | Value / Description | Context for Drug Design |

| CAS Number | 1000543-63-4 | Unique identifier for procurement.[1][2][3][4][5] |

| Molecular Formula | C | -- |

| Molecular Weight | 170.64 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][4][5] |

| pKa (Aliphatic Amine) | ~10.6 (Predicted) | Highly basic; positively charged at physiological pH (7.4).[1][2][3][4][5] |

| pKa (Pyridine N) | ~2.5 (Predicted) | Non-basic; remains neutral at physiological pH.[1][2][3][4][5] |

| LogP | ~1.2 | Moderate lipophilicity; good membrane permeability potential.[2][3][4][5] |

| Boiling Point | ~237°C (760 mmHg) | High boiling point; stable under standard reflux conditions.[1][2][3][4][5] |

| Solubility | DMSO, MeOH, DCM | Soluble in polar organic solvents; HCl salt soluble in water.[5] |

| Appearance | Pale yellow oil or low-melting solid | Oxidizes slowly upon air exposure; store under inert gas.[1][2][3][4][5] |

Synthetic Accessibility & Manufacturing

For research scale-up, purchasing the compound is standard.[3] However, for derivative generation or isotope labeling, an in-house synthesis is often required.[1] The following protocol prioritizes chemoselectivity , specifically avoiding the hydrodehalogenation (loss of Cl) that frequently occurs during reduction steps.

Protocol: Sonogashira-Reduction Route

Rationale: This route avoids harsh reducing agents (like LiAlH

Step 1: Sonogashira Coupling

Reagents: 2-Chloro-5-iodopyridine, N-Boc-propargylamine, Pd(PPh

-

Dissolve 2-chloro-5-iodopyridine (1.0 eq) in anhydrous THF/Et

N (1:1). -

Add CuI (0.05 eq) and Pd(PPh

) -

Stir at room temperature for 12 hours.

-

Workup: Filter salts, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

-

Product: tert-Butyl (3-(6-chloropyridin-3-yl)prop-2-yn-1-yl)carbamate.[1][2][3][4]

Step 2: Chemoselective Hydrogenation

Reagents: PtO

-

Add PtO

(5 mol%).[1][2][4][5] -

Stir under H

balloon (1 atm) monitoring strictly by LC-MS. Stop immediately upon disappearance of alkyne/alkene.[4][5] -

Purification: Filter through Celite.

Step 3: Deprotection

Reagents: 4M HCl in Dioxane.[2][3][4][5]

-

Stir the saturated Boc-protected amine in 4M HCl/Dioxane for 2 hours.

-

Concentrate to dryness to obtain the hydrochloride salt .[3][4][5]

Reactivity & Functionalization Strategy

The core utility of this scaffold lies in its ability to serve as a "switch" in divergent synthesis.[5]

The "Amine-First" Strategy

Because the aliphatic amine is significantly more nucleophilic than the pyridine nitrogen or the chloride, it can be functionalized selectively without protecting the pyridine ring.[3]

-

Amide Coupling: Reacts instantly with NHS-esters or acid chlorides.[1][2][3][4][5]

-

Reductive Amination: Forms secondary amines with aldehydes/ketones using NaBH(OAc)

.[1][2][3][4][5]

The "Chloride-Second" Strategy

The 6-chloro position is activated for cross-coupling but requires catalysis or forcing conditions (

-

Suzuki-Miyaura: Couples with aryl boronic acids (Pd(dppf)Cl

, K -

Buchwald-Hartwig: Displaces Cl with amines to form aminopyridines (common in kinase inhibitors).[1][2][3][4][5]

- : Requires strong nucleophiles (alkoxides, thiols) and heat, as the propyl chain is electron-donating (weakly deactivating compared to a carbonyl).[3]

Visualization: Reactivity Decision Tree

Figure 1: Orthogonal reactivity profile.[1][2][3][4] Path A proceeds under mild conditions, while Path B requires activation, allowing sequential library generation.

Medicinal Chemistry Applications

Kinase Inhibitors (Scaffold Hopping)

The chloropyridine moiety is a classic bioisostere for phenyl or pyrimidine rings in ATP-competitive inhibitors.[1][2][3][4] The propyl-amine tail often extends into the solvent-exposed region of the kinase pocket or interacts with specific aspartate/glutamate residues (e.g., in the ribose binding pocket).[3]

-

Example: Modification of SHP2 inhibitors where the pyridine nitrogen forms a hydrogen bond with the hinge region.[5]

nAChR Ligands

The 3-substituted pyridine motif mimics the structure of nicotine and epibatidine.[3] The 3-propylamine chain provides the necessary distance for the cationic amine to interact with the complementary anionic site (Trp/Tyr cage) in the

-

Mechanism:[1][2][3][4][5][6][7][8] The chlorine atom modulates the basicity of the pyridine nitrogen, affecting binding affinity and blood-brain barrier (BBB) penetration.[3]

PROTAC Linkers

The primary amine serves as an ideal attachment point for E3 ligase ligands (e.g., Thalidomide derivatives) or Warheads, utilizing the propyl chain as a minimal spacer to prevent steric clash.

Handling, Safety, and Stability

Storage Protocols

-

Free Base: The free amine absorbs CO

from the air (forming carbamates) and oxidizes over time.[3][5] Store at -20°C under Argon. -

HCl Salt: Hygroscopic but chemically stable.[2][3][4][5] Store in a desiccator at room temperature.

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Handling: Use only in a chemical fume hood. The lipophilicity (LogP ~1.[4][5]2) suggests potential for skin absorption; nitrile gloves are mandatory.[2][3][4][5]

References

-

PubChem Compound Summary. (2025). This compound.[1][2][3][4][9] National Center for Biotechnology Information.[2][3][4][5] [Link][1][2][3][4]

-

European Journal of Medicinal Chemistry. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. [Link]

Sources

- 1. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [chemicalbook.com]

- 2. (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL | C8H11ClN2O | CID 96854662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 4. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS numbers | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 9. This compound | 1000543-63-4 [sigmaaldrich.com]

Synthesis of 3-(6-Chloropyridin-3-YL)propan-1-amine from 2,5-dichloropyridine

This technical guide details the regioselective synthesis of 3-(6-Chloropyridin-3-yl)propan-1-amine starting from 2,5-dichloropyridine .

The synthesis of this scaffold presents a distinct chemoselective challenge: distinguishing between the C2 and C5 chlorine atoms on the pyridine ring.[1] Under standard cross-coupling conditions, the C2 position (adjacent to the nitrogen) is electronically activated and typically reacts first. This guide leverages ligand-free Palladium catalysis ("Jeffery conditions") to invert this selectivity, enabling direct functionalization at the C5 position while preserving the C2-chloro handle for the final target.

A Regioselective C5-Functionalization Protocol

Strategic Analysis & Retrosynthesis

The target molecule features a 3-carbon primary amine chain attached to the C5 position of a 2-chloropyridine core. The primary challenge is the site-selective functionalization of 2,5-dichloropyridine.

-

Conventional Reactivity: In Pd-catalyzed cross-couplings (Suzuki, Heck), oxidative addition typically occurs at the electron-deficient C2 position (alpha to nitrogen).

-

Inverted Selectivity: Recent mechanistic studies demonstrate that ligand-free conditions (utilizing Pd nanoparticles stabilized by tetraalkylammonium salts) favor oxidative addition at the sterically less hindered C5 position , overriding the electronic bias of the C2 position.

Retrosynthetic Logic:

-

Target: this compound.

-

Precursor 1: 3-(6-Chloropyridin-3-yl)propanamide (via selective reduction).

-

Precursor 2: Ethyl 3-(6-chloropyridin-3-yl)acrylate (via C5-selective Heck).

-

Starting Material: 2,5-Dichloropyridine.

Figure 1: Retrosynthetic strategy highlighting the critical C5-selective Heck coupling.[2]

Experimental Protocol

Step 1: C5-Selective Heck Coupling

This step utilizes "Jeffery conditions" to install the acrylate chain at C5. The absence of phosphine ligands is critical; phosphines typically restore the innate C2-selectivity.

-

Reaction: 2,5-Dichloropyridine + Ethyl Acrylate

Ethyl 3-(6-chloropyridin-3-yl)acrylate -

Mechanism: Oxidative addition at C5 via Pd-nanoparticles, followed by olefin insertion and

-hydride elimination.

Protocol:

-

Setup: Charge a dry, argon-flushed pressure tube with 2,5-dichloropyridine (10.0 g, 67.6 mmol), NaOAc (6.65 g, 81.1 mmol), and TBAB (tetrabutylammonium bromide, 21.8 g, 67.6 mmol).

-

Solvent & Catalyst: Add NMP (N-Methyl-2-pyrrolidone, 100 mL) and Pd(OAc)₂ (303 mg, 1.35 mmol, 2 mol%).

-

Reagent: Add Ethyl Acrylate (8.8 mL, 81.1 mmol).

-

Execution: Seal the tube and heat to 130 °C for 16–24 hours. Vigorous stirring is essential to maintain nanoparticle dispersion.

-

Workup: Cool to RT. Dilute with EtOAc (300 mL) and wash with water (3 x 100 mL) to remove NMP. Dry organic layer over Na₂SO₄ and concentrate.[1][3]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1). The C5-product (major) elutes after traces of the C2-isomer.

-

Target Yield: 75–85%

-

Selectivity: Typically >10:1 (C5:C2).

-

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ (Ligand-Free) | Promotes C5 selectivity via nanoparticle mechanism.[4] |

| Additive | TBAB (1.0 equiv) | Stabilizes Pd nanoparticles; acts as phase transfer agent. |

| Base | NaOAc | Mild base prevents hydrolysis of the acrylate. |

| Temp | 130 °C | High temperature required for activation of aryl chlorides. |

Step 2: Chemoselective Hydrogenation & Amidation

We must saturate the alkene without dechlorinating the pyridine ring (a common side reaction with Pd/C).

-

Transformation: Unsaturated Ester

Saturated Amide.

Protocol (One-Pot Telecoping):

-

Hydrogenation: Dissolve the acrylate intermediate (10.0 g) in EtOH (100 mL). Add Pt(S)/C (Platinum on carbon, sulfided, 5 wt% loading, 0.5 g).

-

Note: Sulfided Pt is resistant to poisoning but less active towards Ar-Cl hydrogenolysis than Pd/C.

-

-

Reaction: Hydrogenate at 3 atm (45 psi) H₂ at RT for 4 hours. Monitor by HPLC for disappearance of alkene.

-

Amidation: Filter off catalyst. To the ethanolic solution, add 7N NH₃ in MeOH (50 mL) or bubble ammonia gas at 0 °C until saturated.

-

Conversion: Seal in a pressure vessel and heat to 60 °C for 12 hours.

-

Isolation: Concentrate in vacuo. The residue is typically pure enough for the next step. Recrystallize from EtOAc/Hexanes if necessary.

-

Intermediate: 3-(6-chloropyridin-3-yl)propanamide.

-

Step 3: Selective Reduction to Amine

The final step reduces the amide carbonyl to a methylene group using Borane, which tolerates the aryl chloride under controlled conditions.

-

Reaction: Amide

Primary Amine.

Protocol:

-

Setup: Dissolve the amide (5.0 g) in anhydrous THF (50 mL) under N₂. Cool to 0 °C.

-

Addition: Dropwise add BH₃·THF complex (1.0 M in THF, 3.0 equiv).

-

Reflux: Warm to RT, then reflux (66 °C) for 4 hours.

-

Quench: Cool to 0 °C. Carefully add MeOH (excess) to destroy excess borane. Then add 6N HCl (20 mL) and reflux for 1 hour to break the amine-borane complex.

-

Isolation: Basify with NaOH (pH > 12). Extract with DCM (3 x 50 mL). Dry over K₂CO₃ and concentrate.

-

Salt Formation: Dissolve free base in Et₂O and add 2M HCl in ether to precipitate This compound hydrochloride .

Process Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations.

Figure 2: Step-by-step reaction workflow with quality control checkpoints.

Critical Quality Attributes & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Regioselectivity (C2 product forms) | Presence of phosphines or low temp. | Ensure "Ligand-Free" conditions. Increase temp to >120°C to promote nanoparticle mode. |

| Dechlorination during Hydrogenation | Catalyst too active (Pd/C). | Switch to Sulfided Platinum (Pt(S)/C) or RhCl(PPh₃)₃ (Wilkinson's catalyst). |

| Incomplete Amide Reduction | Strong Amine-Borane complex. | Ensure rigorous acid hydrolysis (HCl reflux) after the borane reduction step. |

References

-

Norman, J. P.; Larson, N. G.; Entz, E. D.; Neufeldt, S. R. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems." J. Org.[5][6][7] Chem.2022 , 87, 7414–7421.[7] Link

-

BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Application Notes, 2025 . Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angew. Chem. Int. Ed.2002 , 41, 4176–4211. Link

- Bagal, S. K. et al. "Synthesis of Pyridine-Based Inhibitors via Regioselective Cross-Coupling." J. Med. Chem.2015, 58, 1234–1256. (General reference for halo-pyridine handling).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]

3-(6-Chloropyridin-3-YL)propan-1-amine as a building block in medicinal chemistry

Title: Strategic Utilization of 3-(6-Chloropyridin-3-yl)propan-1-amine: A Bifunctional Scaffold for Next-Generation Therapeutics

Executive Summary

In the landscape of modern drug discovery, This compound (CAS 1000543-63-4) represents a high-value "bifunctional" building block. Unlike simple pyridine derivatives, this molecule offers two distinct, chemically orthogonal handles: an electrophilic 6-chloro position activated for metal-catalyzed cross-couplings or nucleophilic aromatic substitution (

This guide outlines the critical parameters for utilizing this scaffold, focusing on overcoming the synthetic challenge of preserving the aryl chloride during side-chain elaboration and maximizing its utility in kinase inhibitor and PROTAC design.

Chemical Profile & Reactivity Matrix

Understanding the electronic environment of this scaffold is prerequisite to its successful application.

| Property | Specification | Medicinal Chemistry Implication |

| CAS Number | 1000543-63-4 | Unique identifier for procurement/registration. |

| Molecular Weight | 170.64 g/mol | Fragment-like; leaves ample MW space for lead optimization. |

| LogP (Predicted) | ~1.3 | Optimal lipophilicity for CNS penetration and oral bioavailability. |

| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Cl reduces basicity, minimizing non-specific binding. |

| pKa (Alkyl Amine) | ~10.5 | High basicity; likely protonated at physiological pH, aiding solubility. |

| C6-Cl Reactivity | High ( | Activated by the ring nitrogen; excellent for Suzuki/Buchwald couplings. |

Structural Logic Diagram

The following diagram illustrates the orthogonal reactivity that makes this building block versatile.

Figure 1: Orthogonal reactivity map. The C6-Cl allows for core diversification, while the amine tail facilitates linker attachment.

Synthetic Accessibility & "The Dechlorination Trap"

A common pitfall in synthesizing or manipulating this building block is the hydrodehalogenation of the chlorine atom during the reduction of the propyl chain precursors (often alkynes or alkenes). Standard hydrogenation (Pd/C,

Recommended Synthetic Route (High Fidelity)

To synthesize this core or its derivatives while preserving the chloro-substituent, a Sonogashira coupling followed by a chemoselective hydrogenation is the industry standard.

Step 1: Sonogashira Coupling

-

Reactants: 2-Chloro-5-iodopyridine + N-Boc-propargylamine.

-

Catalyst:

(5 mol%), CuI (2 mol%). -

Conditions:

, THF, RT to 50°C. -

Outcome: Formation of the internal alkyne.[1] The iodine is selectively reactive over the chlorine.

Step 2: Chemoselective Hydrogenation (The Critical Step)

-

Challenge: Reducing the alkyne to the alkane without touching the C-Cl bond.

-

Protocol: Use Platinum Oxide (

) (Adams' catalyst) or Pd/C poisoned with diphenylsulfide . -

Alternative: A two-step reduction:

Figure 2: High-fidelity synthetic workflow emphasizing the chemoselective reduction step.

Medicinal Chemistry Applications

A. Kinase Inhibitors (Hinge & Solvent Front)

The 2-chloropyridine motif is a bioisostere for phenyl rings but offers superior solubility and hydrogen-bonding potential.

-

Strategy: The amine tail projects into the solvent-exposed region of the kinase pocket. This allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via the propyl linker without disrupting the hinge binding of the pyridine core.

-

Example: In Type II kinase inhibitors (e.g., VEGFR/MET targets similar to Cabozantinib), the pyridine nitrogen can accept a H-bond from the hinge region (Cys residue), while the propyl-amine chain extends to interact with surface aspartate or glutamate residues.

B. PROTAC Linkers

The 3-carbon aliphatic chain is an optimal "spacer" length for Proteolysis Targeting Chimeras (PROTACs).

-

Utility: The primary amine is readily conjugated to E3 ligase ligands (e.g., Thalidomide or VHL ligands). The chloropyridine end is then coupled (via Suzuki) to the Warhead (protein of interest ligand).

-

Advantage: The rigidity of the pyridine combined with the flexibility of the propyl chain allows for sampling of productive ternary complex geometries.

C. nAChR Ligands

Pyridines functionalized at the 3- and 6-positions are privileged scaffolds for Nicotinic Acetylcholine Receptors (nAChR). The chlorine atom mimics the lipophilic bulk required for the hydrophobic pocket, while the amine mimics the cationic headgroup of acetylcholine.

Experimental Protocol: General Amide Coupling

Use this protocol to attach the building block to a carboxylic acid core (e.g., for PROTAC synthesis).

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M). Add DIPEA and stir for 5 minutes. Add HATU and stir for an additional 10 minutes at room temperature (RT) to form the activated ester.

-

Coupling: Add This compound (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of amine).

-

Workup: Dilute with EtOAc, wash with saturated

(x2), water (x1), and brine (x1). Dry over -

Validation: The product should retain the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2) in Mass Spec, confirming the handle is intact for the next step.

References

-

Kore, A. R., et al. "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine." Nucleosides, Nucleotides and Nucleic Acids, 2015. (Demonstrates the Sonogashira/Propargylamine strategy on similar heterocycles). [Link]

-

Organic Chemistry Portal. Hydrogenation of Alkynes: Chemoselectivity. (Review of catalysts like Wilkinson's for preserving aryl halides). [Link]

-

PubChem. Compound Summary: this compound. [Link]

Sources

Technical Guide: Solubility and Stability of 3-(6-Chloropyridin-3-YL)propan-1-amine

[1][2][3]

Executive Summary

3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1006478-45-6) is a critical bifunctional intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., ALK inhibitors) and agrochemicals.[1][2][3] Its structure comprises a lipophilic, electron-deficient 2-chloropyridine ring linked to a hydrophilic, basic primary propyl amine.[1][2]

This duality creates a specific solubility and stability profile: the molecule is prone to oxidative degradation and carbamate formation (CO2 absorption) due to the primary amine, while the chloropyridine moiety introduces sensitivity to nucleophilic aromatic substitution under harsh conditions.[1][2] This guide provides a scientifically grounded framework for the solubilization, storage, and analytical handling of this compound to ensure experimental reproducibility.

Physicochemical Profile

To understand solubility behavior, we must first analyze the ionization states and lipophilicity of the molecule.[1][2]

Structural Analysis & pKa

The molecule contains two nitrogen centers with vastly different basicities.[1][2][3]

| Feature | Chemical Moiety | Estimated pKa | Behavior in Solution |

| Primary Amine | Aliphatic | ~10.5 - 10.7 | Highly Basic. Protonated ( |

| Pyridine Nitrogen | Heterocyclic | < 2.0 | Weakly Basic. The electron-withdrawing chlorine at the 6-position (ortho to N) significantly lowers the basicity of the pyridine nitrogen.[1][2][3] |

| Chlorine | Aryl Halide | N/A | Increases lipophilicity (LogP); susceptible to |

Key Insight: At neutral pH, the molecule exists primarily as a mono-cation (protonated at the propyl amine).[1][2] This charge drives water solubility but can cause "tailing" in reverse-phase HPLC if unbuffered mobile phases are used.[1][2]

Predicted Properties Table[1][2][3]

| Property | Value / Description | Significance |

| Molecular Formula | ||

| Molecular Weight | 170.64 g/mol | Low MW fragment, suitable for fragment-based drug discovery.[1][2][3] |

| Predicted LogP | ~1.2 - 1.6 | Moderately lipophilic; permeable to cell membranes.[1][2][3] |

| Physical State | Oil or Low-melting Solid | Often supplied as an HCl salt to improve stability and crystallinity.[1][2][3] |

Solubility Landscape

The solubility of this compound is strictly pH-dependent.[1][2] The free base is an organic oil/solid soluble in organic solvents, while the salt forms (HCl, TFA) are water-soluble.[1][2][3]

Solvent Compatibility Matrix[1][2][3]

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Recommendation |

| Water (pH 7) | Moderate | High | Use salt form for aqueous stock solutions.[1][2][3] |

| DMSO | High (>50 mM) | High | Preferred for biological assay stock solutions.[1][2][3] |

| Methanol/Ethanol | High | High | Good for transfers; avoid for long-term storage (potential esterification/transacylation risk if acidic).[1][2][3] |

| Dichloromethane | High | Low | Excellent for extraction of the free base.[1][2][3] |

| Hexane/Heptane | Low | Insoluble | Used as an antisolvent to precipitate the salt.[1][2][3] |

Solubility Workflow Diagram

The following decision tree outlines the protocol for preparing stable stock solutions for biological assays.

Figure 1: Decision tree for solubilizing this compound based on its initial solid state form.

Stability & Degradation Mechanisms[1][2][3]

The stability of this molecule is compromised by three primary vectors: oxidative deamination, carbamylation, and nucleophilic substitution.[1][2]

The "Amine Vulnerability"

Primary alkyl amines are nucleophilic and susceptible to reaction with atmospheric

-

Mechanism:

(Carbamate salt).[1][2][3] -

Observation: The clear oil turns cloudy or forms a white crust upon exposure to air.[1][2][3]

-

Reversibility: This is often reversible by acidification or heating, but it alters the stoichiometry of the compound in precise weighing.[1][2][3]

The "Chloropyridine Vulnerability"

While 2-chloropyridines are generally stable, the chlorine atom is a leaving group.[1][2][3]

-

Risk: In the presence of strong nucleophiles (e.g., thiols in biological media) or high pH, the chlorine can be displaced (

), changing the molecule's identity.[1] -

Mitigation: Avoid storing in basic buffers (pH > 9) for extended periods.

Degradation Pathways Diagram[1][2][3]

Figure 2: Primary degradation pathways.[1][2][3] Note that Carbamate formation is the most immediate risk during handling.[2]

Handling & Storage Protocols

To maintain purity >98%, the following protocols are mandatory.

Storage Protocol[1][2][3]

-

Form: Prefer storing as the HCl salt . If synthesized as the free base, convert to HCl salt immediately for long-term storage.[1][2][3]

-

Atmosphere: Store under Argon or Nitrogen.[1][2][3] The free base avidly absorbs

.[1][2][3] -

Temperature:

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Analytical Method (HPLC)

Due to the basic amine, standard C18 methods often result in peak tailing.[1][2][3]

-

Column: C18 with high carbon load or specialized "Base-Deactivated" silica (e.g., Waters XBridge or Phenomenex Gemini).[1][2][3]

-

Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH method) OR Water + 0.1% TFA (Low pH method).[1][2][3]

-

Note: High pH (pH ~10) suppresses the protonation of the amine, often resulting in sharper peaks for this class of compounds.[1]

-

-

Detection: UV at 254 nm (Pyridine ring absorption).[1][2][3]

References

-

PubChem. Compound Summary for CID 84629 (Related Structure: 3-Chloropropylamine).[1][2][3] National Library of Medicine (US).[1][2] [Link]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1][2][3] Springer.[1][2][3] (Authoritative text on nucleophilic aromatic substitution in pyridines).

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Reference for solubility principles of polar amines).

Sources

The Emerging Potential of 3-(6-chloropyridin-3-yl)propan-1-amine in Modern Drug Discovery: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry, the discovery and utilization of novel molecular scaffolds are paramount to the development of next-generation therapeutics. The pyridine ring, a ubiquitous heterocycle, is a cornerstone of many FDA-approved drugs. Within this class, the 6-chloropyridin-3-amine moiety has emerged as a privileged scaffold, serving as a versatile building block for a diverse array of biologically active compounds.[1][2] This guide focuses on a promising, yet underexplored, derivative: 3-(6-chloropyridin-3-yl)propan-1-amine . With its unique combination of a reactive chlorine atom, a nucleophilic aminopropyl side chain, and the foundational pyridine core, this compound presents a wealth of opportunities for synthetic elaboration and the generation of novel chemical entities with significant therapeutic potential.

This technical whitepaper will provide an in-depth exploration of the potential applications of this compound in contemporary research. We will delve into its prospective utility as a key intermediate in the synthesis of targeted therapies, particularly in the realms of oncology and neuroscience. By examining the established roles of its structural analogs, we will provide a forward-looking perspective on how this compound can be leveraged to accelerate drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with innovative and adaptable building blocks.

Chemical Profile and Synthetic Considerations

This compound, with the CAS number 1000543-63-4, possesses a molecular formula of C8H11ClN2. The key structural features that underpin its synthetic versatility are the chloro-substituted pyridine ring and the primary amine at the terminus of a propyl chain. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and, more importantly, serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents.[3] The primary amine offers a readily available nucleophile for amide bond formation, reductive amination, and the construction of various heterocyclic systems.

A plausible synthetic approach to this compound could involve the reduction of a corresponding nitrile or the Gabriel synthesis starting from a 3-(3-halopropyl)-6-chloropyridine intermediate. While a detailed, validated synthetic protocol for this specific molecule is not widely published, established methodologies for the synthesis of related aminopyridines can be adapted.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel bioactive molecules. Drawing parallels from the well-documented activities of related 6-chloropyridin-3-amine derivatives, we can confidently propose several exciting avenues of research.

A Novel Scaffold for Kinase Inhibitors

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases.[2] The chlorine atom at the 6-position provides a strategic point for modification to enhance potency, selectivity, and pharmacokinetic properties through cross-coupling reactions.[2]

The propyl-amine side chain of this compound offers a unique linker for attaching various functionalities that can probe deeper pockets of the kinase active site or improve physicochemical properties.

Hypothetical Application: Synthesis of a Library of Kinase Inhibitors

A research program could utilize this compound as a starting material to generate a library of potential kinase inhibitors. The primary amine could be acylated with a variety of carboxylic acids to introduce diverse R-groups. Subsequently, the chloro-substituent could be subjected to Suzuki-Miyaura cross-coupling with a range of boronic acids to install different aryl or heteroaryl moieties.

Caption: Synthetic workflow for a potential nAChR modulator.

Detailed Experimental Protocols

The following are detailed, albeit hypothetical, protocols that serve as a starting point for researchers. Optimization of reaction conditions will likely be necessary.

Protocol 1: General Procedure for Acylation

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add the desired acyl chloride (1.1 eq) or a solution of the carboxylic acid (1.1 eq) and a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

-

In a reaction vessel, combine the acylated this compound derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

-

Add a degassed solvent system, for example, a mixture of dioxane and water (4:1).

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Interpretation and Future Directions

The synthesized libraries of compounds should be characterized by standard analytical techniques (NMR, MS, HPLC). For the kinase inhibitor program, compounds would be screened against a panel of kinases to determine their inhibitory activity (IC50 values). Promising hits would be further evaluated for their cellular activity, selectivity, and pharmacokinetic properties. For the nAChR modulator project, radioligand binding assays would be employed to determine the affinity of the new compounds for various nAChR subtypes. Functional assays would then be used to characterize the active compounds as agonists or antagonists.

The modular nature of the proposed synthetic strategies allows for rapid exploration of the structure-activity relationship (SAR). Future work could involve the synthesis of more complex analogs, including those with modified linker lengths and different heterocyclic cores, to further optimize the biological activity and drug-like properties.

Conclusion

While direct research on this compound is currently limited, its structural features strongly suggest its potential as a highly valuable and versatile building block in medicinal chemistry. By leveraging the well-established synthetic methodologies and the known biological importance of the 6-chloropyridin-3-amine scaffold, researchers can unlock the potential of this compound to create novel therapeutics for a range of diseases. This guide provides a foundational framework and a forward-looking perspective to inspire and facilitate the exploration of this promising molecule in the ongoing quest for new and effective medicines.

References

-

PubChem. 6-Amino-3-chloropyridazine. Available at: [Link]

Sources

Strategic Scaffolding: A Technical Review of 3-(6-Chloropyridin-3-yl)propan-1-amine Derivatives

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 3-(6-chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4) represents a high-value "Janus" scaffold.[1] It possesses dual functionality: an electrophilic C-6 chlorine atom primed for cross-coupling and a nucleophilic propyl-amine tail acting as a flexible linker.[1]

This technical guide analyzes the utility of this scaffold in drug discovery, specifically for Histamine H3 antagonists and Nicotinic Acetylcholine Receptor (nAChR) modulators . It addresses the primary synthetic challenge—preserving the aromatic chlorine during the reduction of the propyl precursor—and provides validated protocols for its derivatization.

Part 1: Structural Pharmacology & Pharmacophore Logic[1]

The utility of this compound lies in its ability to serve as a bioisostere for benzylamines while offering specific electronic advantages.[1]

The Pyridine Core (The "Head")

-

Metabolic Stability: Unlike a phenyl ring, the pyridine nitrogen reduces the electron density of the ring, making it less susceptible to oxidative metabolism (CYP450).

-

The 6-Chloro Handle: This is not merely a structural feature but a reactive handle.[1][2] In final drug candidates, the chlorine often fills a hydrophobic pocket (lipophilic efficiency). In intermediates, it serves as the site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.[1]

The Propyl-Amine Linker (The "Tail")[1]

-

Distance Geometry: The 3-carbon linker provides a specific Ångström distance (approx.[1] 4.5–5.0 Å) between the aromatic core and the basic nitrogen. This distance is critical for GPCRs (like Histamine H3) where the amine interacts with an aspartic acid residue deep in the transmembrane domain, while the aromatic head sits in the extracellular vestibule.

-

Basicity Modulation: The aliphatic amine (

) ensures protonation at physiological pH, essential for cation-

Key Therapeutic Areas

| Therapeutic Target | Role of the Scaffold | Mechanism of Action |

| Histamine H3 | Antagonist/Inverse Agonist | The amine binds to Asp3.32; the pyridine core provides |

| nAChR ( | Ligand/Modulator | The pyridine nitrogen mimics the pyridine of nicotine; the linker positions the cationic center to bridge receptor subunits. |

| Kinase Inhibitors | ATP-Binding Hinge Binder | The 6-Cl is replaced via Suzuki coupling to create bi-aryl systems that occupy the ATP adenine pocket.[1] |

Part 2: Synthetic Architecture & The "Chlorine Survival" Challenge

The synthesis of this core typically proceeds via a Heck Reaction followed by Reduction . The critical technical hurdle is the reduction step: Standard catalytic hydrogenation (H2, Pd/C) will strip the chlorine atom (hydrodehalogenation), destroying the scaffold.

Validated Synthetic Pathway

The preferred route utilizes a selective reduction that targets the alkene/nitrile without touching the aryl chloride.

Figure 1: Synthetic pathway highlighting the critical selective reduction step to avoid dechlorination.

Part 3: Detailed Experimental Protocols

These protocols are designed for researchers requiring high fidelity and reproducibility.[1]

Protocol A: Heck Coupling (Formation of the Carbon Skeleton)

Objective: Synthesize (E)-3-(6-chloropyridin-3-yl)acrylonitrile.[1]

-

Reagents: 2-Chloro-5-iodopyridine (1.0 eq), Acrylonitrile (1.5 eq), Pd(OAc)₂ (0.05 eq), Tri-o-tolylphosphine (0.1 eq), Triethylamine (2.5 eq).

-

Solvent: Anhydrous Acetonitrile (MeCN).[1]

-

Procedure:

-

Charge a flame-dried Schlenk flask with 2-Chloro-5-iodopyridine, Pd(OAc)₂, and phosphine ligand.[1]

-

Evacuate and backfill with Argon (3x).[2]

-

Add degassed MeCN, followed by Triethylamine and Acrylonitrile via syringe.

-

Heat to reflux (80–85°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][5]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1][2][6]

-

Purification: Flash chromatography (SiO2) eluting with Hexane/EtOAc gradient.[1]

-

Protocol B: Cobalt-Catalyzed Selective Reduction (The "Safe" Route)

Objective: Reduce the nitrile and alkene to the saturated amine without removing the chlorine.[1]

Mechanism: In situ generation of cobalt boride (

-

Reagents: 3-(6-chloropyridin-3-yl)acrylonitrile (1.0 eq),

(2.0 eq), -

Solvent: Methanol (MeOH).[1]

-

Procedure:

-

Dissolve the acrylonitrile intermediate and

in MeOH at 0°C (ice bath). Solution will be deep purple/pink.[1] -

Stepwise Addition: Add

portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution.[1] The solution will turn black (formation of Cobalt Boride). -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Carefully add 3N HCl until pH < 2 (destroys residual borohydride and solubilizes Cobalt salts). Stir for 30 mins.

-

Extraction: Basify with conc.

to pH > 10.[1] Extract with DCM (3x).[1] -

Drying: Dry organic layer over

, filter, and concentrate.[2] -

Validation: Check

-NMR. The alkene protons (6.0–7.5 ppm region) should disappear, and the propyl chain multiplet should appear (1.5–3.0 ppm). Confirm the integration of the aromatic protons to ensure the Cl is intact.

-

Part 4: Structure-Activity Relationship (SAR) Decision Tree

When optimizing this scaffold for drug candidates, the following decision logic applies:

Figure 2: SAR optimization strategies for the 6-chloropyridin-3-yl-propylamine core.

Part 5: References

-

National Institutes of Health (NIH) - PubChem. (2025).[1] 3-Chloropropylamine Compound Summary. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.).[1] Reduction of Nitriles to Amines: Borane and Cobalt Protocols. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Reduction of Nitriles using KBH4-CuCl2 System. Retrieved from [Link]

-

Frontiers in Neuroscience. (2011). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes. Retrieved from [Link]

Sources

- 1. 3-Chloropropylamine | C3H8ClN | CID 84629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 120739-83-5 | N-((6-Chloropyridin-3-yl)methyl)propan-2-amine - Synblock [synblock.com]

- 6. This compound | 1000543-63-4 [sigmaaldrich.com]

3-(6-Chloropyridin-3-YL)propan-1-amine safety and handling precautions

Topic: 3-(6-Chloropyridin-3-yl)propan-1-amine Safety and Handling Precautions Document Type: Technical Safety Guide & Operational Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers

Executive Summary: The Dual-Hazard Profile

This compound (CAS: 1000543-63-4) represents a "hybrid" hazard class in medicinal chemistry intermediates. It combines the basicity and air-sensitivity of a primary alkyl amine with the toxicological and environmental potency of a halogenated pyridine.

Unlike simple aliphatic amines, the chloropyridine moiety introduces specific aquatic toxicity (H410) and potential for nucleophilic aromatic substitution (

Physicochemical & Hazard Profile

The following data aggregates confirmed GHS classifications and structural alerts.

| Property | Data / Specification | Operational Implication |

| CAS Number | 1000543-63-4 | Primary identifier for inventory tracking. |

| Molecular Formula | MW: 170.64 g/mol . | |

| Physical State | Liquid (Oil) or Low-melting Solid | Viscosity changes with temperature; handling difficulties at |

| Acidity/Basicity | Basic ( | Incompatible with acids, acid chlorides, and anhydrides. |

| Air Sensitivity | High (Absorbs | Forms solid carbamates ( |

| GHS Health Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2] | Primary amines can cause irreversible corneal damage despite "Irritant" label. |

| GHS Env. Hazards | H410 (Aquatic Acute/Chronic 1) | Zero-discharge policy required. All rinsate must be collected. |

Hierarchy of Controls & Engineering Logic

Effective handling requires a "containment-first" approach. Reliance solely on PPE is insufficient due to the compound's potential for sensitization and environmental impact.

Visualizing the Safety Architecture

The following logic flow illustrates the decision-making process for selecting the appropriate containment level based on the operation scale.

Figure 1: Risk-based selection of engineering controls. Note that "Closed System" is mandatory for large scale to prevent environmental release (H410).

Operational Protocols

Storage & Stability (The "Carbamate" Threat)

Mechanism: Primary amines react rapidly with atmospheric

-

Consequence: The compound solidifies, purity drops, and stoichiometry in subsequent reactions (e.g., amide coupling) is compromised.

-

Protocol:

-

Purge: Always backfill storage containers with Nitrogen or Argon after opening.

-

Seal: Use Parafilm® or electrical tape over caps to prevent gas exchange.

-

Temp: Store at 2–8°C . Cold storage slows oxidation and carbamate formation.

-

Handling & Synthesis

-

Glove Selection Logic:

-

Standard Handling: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact.

-

Solvent Handling: If dissolved in DCM or DMF, use Laminate Film (Silver Shield) or double-gloved Nitrile (orange heavy-duty over blue standard) because the solvent acts as a carrier, permeating the glove and dragging the toxic amine with it.

-

-

Reaction Safety:

-

Avoid mixing with strong oxidizers (e.g.,

, concentrated -

Quenching: When working up reactions containing this amine, avoid acidic quenches if the product is acid-sensitive. However, to remove unreacted amine, an acidic wash (1M HCl) is effective, converting it to the water-soluble hydrochloride salt (

).

-

Waste Disposal (Critical H410 Compliance)

Because of the H410 (Very toxic to aquatic life) classification, this compound must NEVER enter the drainage system.

-

Segregation: Collect all mother liquors, rinsates, and contaminated solids in a container labeled "Halogenated Organic Waste - TOXIC" .

-

Decontamination: Glassware should be rinsed with a dilute acid (e.g., 5% acetic acid or HCl) into the waste container before washing in a sink. This protonates the amine, reducing volatility and ensuring it is trapped in the liquid waste.

Emergency Response & Toxicology

Toxicological Mechanism

-

Local: High pH (~10-11) causes saponification of skin lipids (alkaline burn). Eye contact can cause protein denaturation/opacification.

-

Systemic: Chloropyridines are metabolic substrates. While specific data on this propyl-derivative is limited, structural analogs (e.g., 6-chloropyridine-3-amine) show potential for liver/kidney toxicity and methemoglobinemia. Treat ingestion as a toxic event .

Emergency Decision Tree

Figure 2: Immediate response protocols. Note: Neutralization of skin burns (e.g., using vinegar) is contraindicated as the heat of neutralization can worsen tissue damage.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.

-

National Toxicology Program (NTP). (2017). Toxicity Studies of o-Chloropyridine. Technical Report Series No. 83. U.S. Department of Health and Human Services.

-

ECHA (European Chemicals Agency). GHS Classification & Labelling Inventory: Pyridine derivatives and aquatic toxicity.

-

PubChem. Compound Summary: this compound. National Library of Medicine.

-

Occupational Safety and Health Administration (OSHA). Guidance on Handling Amines.

Sources

Methodological & Application

Application Note: Strategic Buchwald-Hartwig Amination of 3-(6-Chloropyridin-3-yl)propan-1-amine

Executive Summary

This guide details the protocols for the Buchwald-Hartwig amination of 3-(6-Chloropyridin-3-yl)propan-1-amine (CAS: 1000543-63-4). This substrate presents a unique "Janus" challenge in medicinal chemistry: it contains both an electrophilic handle (2-chloropyridine moiety) and a nucleophilic tether (primary propyl amine).

While the 6-chloropyridine core is a privileged pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors, the presence of the free aliphatic amine creates a high risk of intermolecular oligomerization (self-coupling) during Palladium-catalyzed cross-coupling. This note provides two distinct workflows: a robust Protection-Deprotection Strategy (Recommended) and a Direct Chemoselective Strategy (High Risk/High Reward), supported by mechanistic insights and troubleshooting matrices.

Strategic Analysis: The Bifunctional Challenge

The substrate contains two reactive centers that compete under Buchwald-Hartwig conditions:

-

Site A (Electrophile): The C6-Chlorine bond. Pyridyl chlorides are activated for oxidative addition due to the electron-withdrawing nature of the nitrogen atom, though less reactive than bromides.[1]

-

Site B (Nucleophile): The primary aliphatic amine. This is a competent nucleophile for Pd-catalyzed amination.

The Failure Mode: Without intervention, "Site B" of Molecule 1 will attack "Site A" of Molecule 2, leading to uncontrollable polymerization rather than the desired coupling with an external amine.

Decision Matrix

| Variable | Recommendation |

| Target | Coupling external amine to C6-Position |

| Scale | >100 mg (Use Protocol A); <10 mg screening (Protocol B possible) |

| External Amine | Secondary cyclic amines (Morpholine, Piperazine) or Anilines |

| Risk Tolerance | Low: Use Protocol A (Boc-protection). High: Use Protocol B. |

Visualized Workflows

The following diagram outlines the two available pathways.

Figure 1: Strategic pathways for the functionalization of this compound. Route A is the industry standard for purity.

Protocol A: The "Gold Standard" (Protection Route)

This route guarantees that the aliphatic amine does not interfere with the catalytic cycle.

Step 1: Boc-Protection

-

Reagents: Substrate (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (1.5 equiv), DCM (0.2 M).

-

Procedure: Stir at RT for 2 hours. Wash with NaHCO₃. Concentrate.

-

Checkpoint: Confirm formation of tert-butyl (3-(6-chloropyridin-3-yl)propyl)carbamate via LCMS (M+H+Boc pattern).

Step 2: Buchwald-Hartwig Cross-Coupling

This step displaces the C6-Chlorine. 2-Chloropyridines are notoriously sluggish compared to bromides; specific ligands are required.

Reagents:

-

Electrophile: N-Boc protected intermediate (1.0 equiv).

-

Nucleophile: External Amine (1.2 – 1.5 equiv).

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).

-

Ligand: Xantphos (5 mol%) or BrettPhos (5 mol%).

-

Note: Xantphos is preferred for 2-chloropyridines due to its large bite angle, which facilitates reductive elimination.

-

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).

-

Note: Use Cs₂CO₃ if the external amine has base-sensitive groups (esters/nitriles). Use NaOtBu for maximum reactivity.

-

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).[1]

Procedure:

-

Charge a reaction vial with Pd precursor, Ligand, and Base.

-

Purge with Argon/Nitrogen (3 cycles). Oxygen kills this reaction.

-

Add solvent and stir for 5 mins to pre-form the active catalyst species (L-Pd-0).

-

Add the N-Boc intermediate and the External Amine.

-

Heat to 100°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 3: Deprotection

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Procedure: Stir at RT for 1 hour. Remove volatiles under reduced pressure.

-

Isolation: Neutralize with basic resin or NaHCO₃ if the free base is required.

Protocol B: Direct Chemoselective Coupling (Advanced)

Use this only if protection is impossible or if generating a library where step-count reduction is critical.

Concept: By using a massive excess of the external amine and high dilution, you statistically favor the intermolecular reaction with the external amine over the intermolecular self-reaction.

Critical Conditions:

-

Concentration: High Dilution (0.05 M or lower).

-

Stoichiometry: External Amine (3.0 – 5.0 equiv).

-

Ligand: BrettPhos or RuPhos .[1][2] These bulky ligands are highly selective for primary/secondary amines and can accelerate the desired coupling.

-

Temperature: 80°C (Lower temp to reduce polymerization rate).

Procedure:

-

Dissolve Catalyst (Pd-G3-BrettPhos, 5 mol%) and Base (NaOtBu) in Toluene.

-

Add the External Amine first.

-

Slowly add the Substrate (dissolved in toluene) via syringe pump over 1 hour. This keeps the concentration of the "competing nucleophile" (the substrate) low relative to the catalyst and external amine.

Technical Data & Troubleshooting

Catalyst & Ligand Selection Matrix

| Ligand | Substrate Class | Pros | Cons |

| Xantphos | 2-Chloropyridines | Robust; Excellent for heteroaromatics; Bench stable.[3] | Requires higher temp (100°C+). |

| BrettPhos | Primary Amines | Best-in-class for primary amine coupling partners. | Expensive; Air sensitive. |

| BINAP | General | Cheap; Good starting point. | Often fails with electron-deficient chlorides. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Oxidative Addition Failure | Switch from Pd(OAc)₂ to Pd₂(dba)₃. Increase Temp to 110°C. Switch solvent to t-Amyl Alcohol. |

| Hydrodehalogenation (Cl replaced by H) | Reaction is "starved" of amine. Increase amine equivalents. Switch to a ligand that speeds up reductive elimination (e.g., BrettPhos). | |

| Pd Black Precipitate | Catalyst Decomposition | Catalyst death before reaction completion. Ensure strict O₂-free conditions. Add 1-2 mol% extra ligand. |

Mechanistic Visualization

Understanding the catalytic cycle for 2-chloropyridines helps in troubleshooting.

Figure 2: The catalytic cycle. Note that for 2-chloropyridines, Oxidative Addition is often the bottleneck, requiring electron-rich ligands like Xantphos or BrettPhos.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science. Link

-

Paul, F., et al. (1994). "Palladium-catalyzed amination of aryl halides."[3][4][5][6][7][8] Journal of the American Chemical Society. Link

-

BenchChem Technical Support. (2025). "Buchwald-Hartwig Amination with Chloropyridines."[1][3][9] Link

-

Wuxi AppTec. (2024). "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. entegris.com [entegris.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Detailed Protocol for the N-Alkylation of 3-(6-Chloropyridin-3-YL)propan-1-amine via Reductive Amination

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 3-(6-chloropyridin-3-yl)propan-1-amine. The described methodology utilizes a one-pot reductive amination procedure, a cornerstone reaction in medicinal chemistry for its efficiency and broad applicability.[1][2] This process involves the in-situ formation of an imine intermediate from the primary amine and a selected aldehyde, followed by immediate reduction to the desired secondary amine. The protocol detailed herein employs sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, minimizing common side reactions such as the reduction of the starting aldehyde.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural choices, and robust methods for product purification and characterization.

Introduction: The Significance of N-Alkylated Pyridines

N-alkylated pyridine derivatives are a class of compounds of immense interest in the pharmaceutical and agrochemical industries.[4] The introduction of an alkyl group to a nitrogen atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, basicity, and ability to form hydrogen bonds. These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, making N-alkylation a key strategy in drug discovery and development.

While several methods exist for N-alkylation, direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of complex product mixtures.[5][6] Reductive amination offers a more controlled and versatile alternative.[5][7] This method is a highly reliable approach for creating secondary and tertiary amines from a wide array of primary and secondary amines and carbonyl compounds.[8] The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it an invaluable tool in modern organic synthesis.[7][9]

This document outlines a detailed procedure for the N-alkylation of this compound with a generic aldehyde (R-CHO) as a representative example. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; its steric bulk and attenuated reactivity allow for the selective reduction of the protonated imine intermediate in the presence of the unreacted aldehyde, thereby maximizing the yield of the desired product.[1]

Reaction Scheme

Materials and Equipment

Chemicals

| Chemical | Grade | Supplier | Notes |

| This compound | ≥95% | Commercially Available | --- |

| Aldehyde (R-CHO) | ≥98% | Commercially Available | The nature of 'R' will define the final product. |

| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Commercially Available | Moisture-sensitive; handle under inert atmosphere.[10][11] |

| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available | Use a dry solvent to prevent quenching of the reducing agent. |

| Acetic Acid, Glacial | ACS Grade | Commercially Available | Acts as a catalyst for imine formation. |

| Saturated Sodium Bicarbonate Solution | --- | Prepared in-house | For reaction quenching and work-up. |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | Mobile phase component for chromatography. |

| Hexanes | HPLC Grade | Commercially Available | Mobile phase component for chromatography. |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Rationale and Expert Insights

The success of this one-pot reductive amination hinges on the careful orchestration of two sequential reactions: imine formation and reduction. The use of a non-protic solvent like dichloromethane (DCM) is crucial to prevent unwanted reactions with the hydride reagent.[12] Acetic acid serves as a catalyst to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine. The resulting iminium ion is then readily reduced by the mild hydride source, STAB.[1] It is imperative to maintain anhydrous conditions throughout the reaction, as water can hydrolyze the imine intermediate and decompose the STAB.[10][11]

Visual Workflow

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 7. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifechempharma.com [lifechempharma.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. youtube.com [youtube.com]

Application Note: A Validated HPLC Method for the Analysis of 3-(6-Chloropyridin-3-YL)propan-1-amine Reaction Mixtures

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(6-chloropyridin-3-yl)propan-1-amine in typical reaction mixtures. The accurate determination of this compound, a key intermediate in the synthesis of various pharmacologically active molecules, is critical for process monitoring, impurity profiling, and quality control. The described isocratic reverse-phase method offers excellent specificity, linearity, accuracy, and precision, ensuring reliable analysis for researchers and professionals in drug development and chemical synthesis. The causality behind each methodological choice is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction

This compound is a pivotal building block in medicinal chemistry, often utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and other neurological agents. Monitoring the progress of reactions involving this amine, and quantifying its purity, is essential for optimizing reaction yields and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials or the formation of by-products can significantly impact the downstream process and the quality of the final product.

This document provides a comprehensive, step-by-step protocol for an HPLC method designed to separate this compound from its potential impurities. The method is grounded in established chromatographic theory and adheres to principles outlined in international regulatory guidelines.

Chromatographic Principles and Method Development Rationale

The development of this method was guided by the physicochemical properties of the target analyte and potential impurities.

-

Analyte Properties: this compound is a basic compound due to its primary amine group. This necessitates careful control of the mobile phase pH to ensure a consistent and reproducible ionization state, which is crucial for stable retention on a reverse-phase column.

-

Column Selection: A C18 (octadecylsilyl) stationary phase was selected due to its versatility and proven efficacy in separating compounds of moderate polarity. The end-capped nature of modern C18 columns minimizes peak tailing for basic analytes by shielding residual silanol groups.

-

Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer and an organic modifier was chosen for its simplicity and robustness.

-

Buffer: A phosphate buffer is used to maintain a constant pH. Operating at a pH of around 7.0 ensures the primary amine is protonated, leading to good peak shape and retention.

-

Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which contributes to lower backpressure and a stable baseline.

-

-

Detection: The chloropyridine chromophore in the analyte allows for sensitive detection using a UV-Vis spectrophotometer. An analysis of the UV spectrum of similar compounds indicates that a wavelength of 260 nm provides a suitable response for quantification.

Experimental Workflow

The overall workflow for the analysis is depicted below. This systematic process ensures that each step, from sample preparation to data analysis, is performed with precision, contributing to the overall trustworthiness of the results.

Caption: High-level workflow for the HPLC analysis of reaction mixtures.

Materials and Methods

Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |

| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent) |

| Data Acquisition | Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS) |

| Reagents | Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (KH₂PO₄), Sodium Hydroxide (NaOH), Water (HPLC Grade or Milli-Q) |

| Reference Standard | This compound, >98% purity |

Preparation of Solutions

Mobile Phase (pH 7.0 Buffer : Acetonitrile | 70:30 v/v)

-

Phosphate Buffer (25 mM, pH 7.0):

-

Weigh approximately 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Adjust the pH to 7.0 ± 0.05 with 1 M NaOH.

-

Filter the buffer solution through a 0.45 µm nylon membrane filter.

-

-

Mobile Phase Preparation:

-

Combine 700 mL of the prepared Phosphate Buffer with 300 mL of Acetonitrile.

-

Mix thoroughly and degas for 15 minutes using an ultrasonic bath or online degasser.

-

Diluent

-

Use the Mobile Phase as the diluent for all standard and sample preparations to avoid solvent effects during injection.

Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard and Calibration Solutions

-

Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the Diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical five-point calibration curve might include concentrations of 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

-

Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent.

-

Mix thoroughly and filter through a 0.45 µm PTFE syringe filter into an HPLC vial. This initial dilution may need to be adjusted based on the expected concentration of the analyte in the reaction mixture.

HPLC Protocol

Instrument Parameters

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure. |

| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |

| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |

| Detection Wavelength | 260 nm | Offers a good balance of sensitivity for the analyte and minimal interference from the mobile phase. |

| Run Time | 15 minutes | Sufficient to elute the analyte and any common impurities, followed by a column wash. |

System Suitability and Run Sequence

To ensure the validity of the analytical run, a system suitability test (SST) must be performed before sample analysis. This protocol is a self-validating system, where the initial checks confirm the system's readiness.

Caption: System Suitability Test (SST) decision workflow.

Typical Injection Sequence:

-

Blank (Diluent) - 2 injections

-

System Suitability Standard (e.g., 50 µg/mL) - 5 injections

-

Calibration Standard 1 (e.g., 5 µg/mL) - 2 injections

-

Calibration Standard 2 (e.g., 10 µg/mL) - 2 injections

-

...continue for all calibration levels...

-

Sample 1 - 2 injections

-

Sample 2 - 2 injections

-

...continue for all samples...

-

Check Standard (e.g., 50 µg/mL) - 1 injection every 10-15 sample injections.

Data Analysis and Calculations

-

Calibration Curve: Plot the peak area of the analyte from the calibration standards against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

Quantification: Determine the concentration of this compound in the prepared sample solutions using the equation of the line from the calibration curve:

y = mx + c

Where:

-

y = Peak area of the analyte in the sample

-

m = Slope of the calibration curve

-

x = Concentration of the analyte in the sample (in µg/mL)

-

c = y-intercept of the calibration curve

-

-

Purity Calculation: The percentage purity of the analyte in the original solid reaction mixture can be calculated as follows:

% Purity = (C_hplc × V_dil) / (W_sample × 10)

Where:

-

C_hplc = Concentration from HPLC (in µg/mL)

-

V_dil = Dilution volume (in mL)

-

W_sample = Weight of the sample (in mg)

-

Method Validation Summary

This method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | Peak is free from interference at its retention time. | Baseline resolved from potential impurities and blank components. |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 5 - 100 µg/mL | Confirmed |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate Precision (Inter-day) ≤ 2.0% | 0.8%1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |

| Robustness | No significant change in results with small variations in pH (±0.2), column temp (±2°C), and mobile phase composition (±2%). | Method is robust. |

References

-

International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Process Development Guide: Scalable Synthesis of 3-(6-Chloropyridin-3-yl)propan-1-amine

Executive Summary & Strategic Analysis

This Application Note details the process development and scale-up parameters for 3-(6-chloropyridin-3-yl)propan-1-amine (CAS: 100459-46-9). This molecule is a critical "linker" intermediate in medicinal chemistry, frequently serving as a scaffold for histamine H3 antagonists, kinase inhibitors, and nicotinic acetylcholine receptor ligands.

The Synthetic Challenge

The core difficulty in synthesizing this target is chemoselectivity .[1] The molecule contains a reactive aryl chloride at the 6-position of the pyridine ring. Standard reduction protocols (e.g., Pd/C under

Route Selection

To ensure scalability and atom economy, this guide utilizes a Heck Coupling followed by Selective Hydrogenation . This route is superior to the Sonogashira pathway (which requires expensive propargyl alcohol and unstable intermediates) or the Knoevenagel route (which often requires harsh reduction conditions).

Selected Pathway:

-

Heck Alkenylation: 5-Bromo-2-chloropyridine + Acrylonitrile.

-

Selective Reduction: Catalytic hydrogenation using Raney Nickel in ammoniacal methanol.

Reaction Pathway & Logic Flow

The following diagram illustrates the critical process steps and decision nodes for impurity control.

Caption: Synthetic workflow highlighting the critical risk of over-reduction (dehalogenation) during the hydrogenation step.

Step 1: Heck Coupling (Synthesis of the Unsaturated Nitrile)

This step installs the 3-carbon chain. We utilize a ligand-free or simple phosphine-based Palladium system. For large-scale (multigram to kilo), Pd(OAc)₂ with Tri-o-tolylphosphine is preferred over Triphenylphosphine due to higher thermal stability and activity.

Materials & Stoichiometry[1][2][3]

| Component | Role | Equiv. | Notes |

| 5-Bromo-2-chloropyridine | Limiting Reagent | 1.0 | Purity >98% essential |

| Acrylonitrile | Reagent | 1.5 | Toxic/Carcinogen. Handle in fume hood. |

| Pd(OAc)₂ | Catalyst | 0.02 | 2 mol% loading is sufficient. |

| P(o-tol)₃ | Ligand | 0.06 | Tri-o-tolylphosphine (stabilizes Pd). |

| Triethylamine (TEA) | Base | 2.5 | Scavenges HBr. |

| DMF or NMP | Solvent | 5-7 Vol | Anhydrous preferred. |

Detailed Protocol

-

Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

-

Charging: Under a nitrogen stream, charge DMF, 5-Bromo-2-chloropyridine, Pd(OAc)₂, and P(o-tol)₃. Stir for 10 minutes at room temperature (RT) to complex the catalyst (solution turns yellow/orange).

-

Reagent Addition: Add Triethylamine followed by Acrylonitrile via addition funnel.

-

Note: Acrylonitrile can polymerize. Ensure 200-500 ppm MEHQ inhibitor is present or add strictly under inert atmosphere.

-

-

Reaction: Heat the mixture to 100°C - 110°C .

-

IPC (In-Process Control): Monitor by HPLC/TLC after 4 hours. The reaction typically requires 6–12 hours. Look for the disappearance of the aryl bromide.

-

-

Workup:

-

Cool to RT. Filter off the precipitated triethylamine hydrobromide salts.

-

Dilute the filtrate with Ethyl Acetate (10 Vol) and wash with Water (3 x 5 Vol) to remove DMF.

-

Crucial Step: Wash organic layer with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: The crude solid (a mixture of E/Z isomers) is usually pure enough (>90%) for the next step. If not, recrystallize from Ethanol/Water.

Step 2: Selective Reduction (The Critical Step)

This is the most sensitive operation. We must reduce the alkene (C=C) and the nitrile (CN) to the amine (CH₂NH₂) without removing the chlorine atom.